4-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-methylbutanamide
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Overview
Description
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a bromine atom, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.
Amidation: Finally, the pyrazole derivative is reacted with N-methylbutanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H13BrN4O |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C8H13BrN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
VGZZZHIDSFBUIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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